Benzo[d]thiazol-2-ylmethyl 1-naphthoate
Description
Benzo[d]thiazol-2-ylmethyl 1-naphthoate is an ester derivative combining a benzothiazole moiety with a naphthoate group. Benzothiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The ester linkage in this compound likely enhances its lipophilicity, influencing its pharmacokinetic behavior.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2S/c21-19(15-9-5-7-13-6-1-2-8-14(13)15)22-12-18-20-16-10-3-4-11-17(16)23-18/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFUFUXVYFXOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzo[d]thiazol-2-ylmethyl 1-naphthoate typically involves the coupling of substituted 2-amino benzothiazoles with naphthoic acid derivatives. One common method involves the condensation of 2-aminobenzenethiol with aromatic acid chloride compounds at room temperature, using catalysts such as 1-butylimidazole tetrafluoroborate ionic liquid . This method provides a high yield of the desired product under mild reaction conditions.
Chemical Reactions Analysis
Benzo[d]thiazol-2-ylmethyl 1-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzothiazole ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 1-naphthoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound can induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Insights :
Insights :
Physicochemical Properties
Table 3: Molecular and Polar Properties
Biological Activity
Benzo[d]thiazol-2-ylmethyl 1-naphthoate is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a naphthalene moiety linked to a benzo[d]thiazole unit through a methyl ester functional group. This unique structure contributes to its biological activity, particularly in inhibiting various enzymes and modulating cellular pathways.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and other diseases. For instance, studies have highlighted its potential as an inhibitor of tyrosyl-DNA phosphodiesterase I, which is crucial for DNA repair processes .
- Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In particular, derivatives of thiazolidinones related to this compound exhibited significant antitumor activity by reducing cell viability in glioblastoma multiforme cells .
Pharmacological Studies
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Enzyme Inhibition | Tyrosyl-DNA phosphodiesterase | |
| Antitumor Activity | Cytotoxicity in glioma | |
| Antimicrobial Properties | Broad-spectrum activity |
Case Studies
- Antitumor Effects : A study conducted by Da Silva et al. evaluated the cytotoxicity of several thiazolidinone derivatives, including this compound. The results indicated that certain derivatives significantly inhibited the growth of glioblastoma cells, suggesting potential for cancer treatment .
- Antimicrobial Activity : Another investigation revealed that this compound exhibited notable antimicrobial properties against various pathogens, indicating its potential application in treating infectious diseases .
Toxicological Profile
While the compound shows promising biological activities, understanding its toxicity is crucial for therapeutic applications. Preliminary studies suggest that the compound has a favorable safety profile; however, detailed toxicological assessments are needed to fully understand its effects on human health.
Future Directions
The biological activity of this compound opens avenues for further research:
- Drug Development : Given its enzyme-inhibitory properties and antitumor activity, there is potential for developing new therapeutic agents based on this compound.
- Mechanistic Studies : Further research is warranted to elucidate the precise mechanisms through which this compound exerts its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
